molecular formula C16H20N2O3 B2707928 tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate CAS No. 2551116-46-0

tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B2707928
CAS No.: 2551116-46-0
M. Wt: 288.347
InChI Key: SGVORWKXKDIKLA-UHFFFAOYSA-N
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Description

tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxazole ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. The reaction conditions often include the use of solvents like chloroform or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxazole derivatives .

Scientific Research Applications

tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. The oxazole ring may interact with various biological pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-9H,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVORWKXKDIKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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